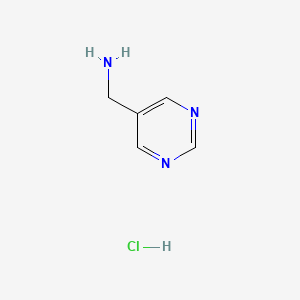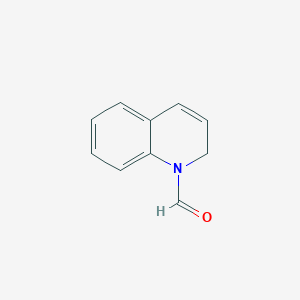
2-(1H-Pyrrol-1-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Pyrrol-1-yl)ethanamine hydrochloride is an organic compound with the molecular formula C6H10N2·HCl It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(1H-Pyrrol-1-yl)ethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrole with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Pyrrol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: It can react with aldehydes or ketones to form cyclic compounds via N-acyliminium cation intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides can be used under basic conditions.
Cyclization: Reactions with 2-formylbenzoic acids or 2-acetylbenzoic acid in the presence of an acid catalyst.
Major Products
Substitution Products: Various substituted pyrrole derivatives.
Cyclization Products: Dihydropyrrolo[2,1-a]isoindolones and related compounds.
Applications De Recherche Scientifique
2-(1H-Pyrrol-1-yl)ethanamine hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of functional materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1H-Pyrrol-1-yl)ethanamine hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, influencing the reactivity and stability of the compound. The pyrrole ring can engage in π-π interactions and electron delocalization, affecting its chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Aminoethyl)pyrrole: Similar structure but lacks the hydrochloride salt form.
2-(1H-Pyrrol-1-yl)ethylamine: Another derivative with similar reactivity.
Uniqueness
2-(1H-Pyrrol-1-yl)ethanamine hydrochloride is unique due to its combination of the pyrrole ring and the aminoethyl group, which imparts distinct chemical properties and reactivity. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Propriétés
Formule moléculaire |
C6H11ClN2 |
|---|---|
Poids moléculaire |
146.62 g/mol |
Nom IUPAC |
2-pyrrol-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c7-3-6-8-4-1-2-5-8;/h1-2,4-5H,3,6-7H2;1H |
Clé InChI |
VQXGSXYNBYRUCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Amino-5-azaspiro[2.4]heptan-5-ol](/img/structure/B11922754.png)
![7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol](/img/structure/B11922762.png)
![4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B11922764.png)
![6,9-Dioxa-1,3-diazaspiro[4.4]nonane](/img/structure/B11922771.png)
![7-Methyl-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B11922772.png)
![1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one](/img/structure/B11922774.png)

![4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922795.png)

![1-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B11922801.png)
